2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a complex organic compound characterized by the presence of a thiazole ring and a benzonitrile moiety. Its molecular formula is and it has a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the biological activities associated with thiazole derivatives.
This compound falls under the category of heterocyclic compounds, specifically those containing thiazole and nitrile functionalities. It is classified as a building block in organic synthesis, often utilized in the development of pharmaceuticals and agrochemical agents .
The synthesis of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves several key steps:
The structural representation of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can be described by its InChI key (LLYZLCCKTBLIMZ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl). The compound features:
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo several chemical reactions:
The mechanism of action for 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is linked to its interaction with biological molecules:
The physical properties of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile include:
Chemical properties include:
Additional data includes:
Property | Value |
---|---|
Molecular Formula | C11H7ClN2OS |
Molecular Weight | 250.7 g/mol |
InChI Key | LLYZLCCKTBLIMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl |
The compound has several promising applications in various fields:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7